5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid
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Overview
Description
5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an aminosulfonyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoic acid core: Starting with a substituted benzene, various functional groups can be introduced through electrophilic aromatic substitution.
Introduction of the aminosulfonyl group: This can be achieved through sulfonation followed by amination.
Formation of the pyrrolidinyl group: This step might involve the cyclization of an appropriate precursor to form the pyrrolidinyl ring, followed by its attachment to the benzoic acid core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminosulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinyl ring.
Substitution: Various substitution reactions could occur, especially on the aromatic ring and the aminosulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar aminosulfonyl groups.
Pyrrolidinones: Compounds with similar pyrrolidinyl rings.
Benzoic acids: Compounds with similar benzoic acid cores.
Uniqueness
What sets 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid apart is the combination of these functional groups in a single molecule, which could confer unique chemical and biological properties.
Properties
CAS No. |
65116-58-7 |
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Molecular Formula |
C17H14N2O6S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H14N2O6S/c18-26(24,25)11-6-7-14(13(8-11)17(22)23)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,22,23)(H2,18,24,25) |
InChI Key |
KVFFUBAIUAEERU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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